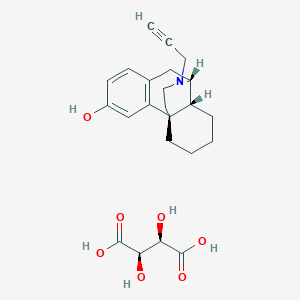
(-)-17-(2-Propynyl)morphinan-3-ol tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: is a chemical compound that belongs to the morphinan class of molecules. These compounds are known for their complex structures and significant biological activities. The tartrate form indicates that the compound is combined with tartaric acid, which can influence its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursors. The key steps might include:
Formation of the Morphinan Core: This can be achieved through a series of cyclization reactions.
Introduction of the Propynyl Group: This step might involve the use of propargyl bromide under basic conditions.
Formation of the Tartrate Salt: The final step involves reacting the free base with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride could be used.
Substitution: Nucleophilic substitution reactions could be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(-)-17-(2-Propynyl)morphinan-3-ol tartrate:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as pain management.
Industry: Use in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (-)-17-(2-Propynyl)morphinan-3-ol tartrate would involve its interaction with specific molecular targets, such as receptors or enzymes. The propynyl group might influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known pain reliever.
Codeine: Another opioid used for pain and cough relief.
Naloxone: An opioid antagonist used to reverse overdoses.
Uniqueness
(-)-17-(2-Propynyl)morphinan-3-ol tartrate: might have unique properties due to the presence of the propynyl group and the tartrate salt form, which could influence its pharmacokinetics and pharmacodynamics.
Propiedades
Número CAS |
63868-30-4 |
|---|---|
Fórmula molecular |
C23H29NO7 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H23NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h1,6-7,13,16,18,21H,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 |
Clave InChI |
POXLPJJPQCGJHL-ZTMWJVNESA-N |
SMILES isomérico |
C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


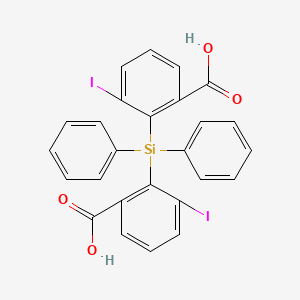
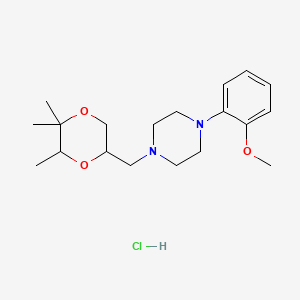
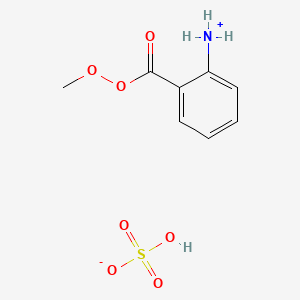
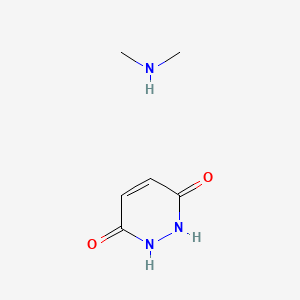
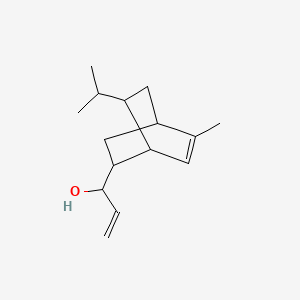

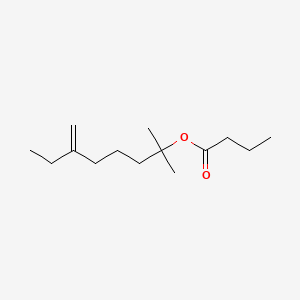
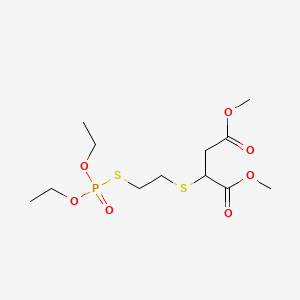
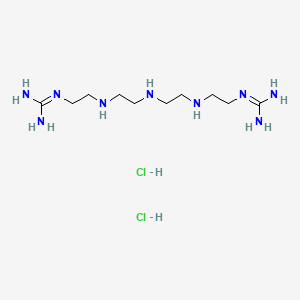
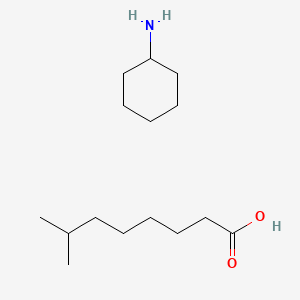
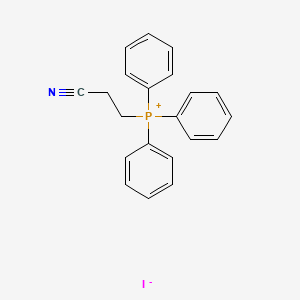
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
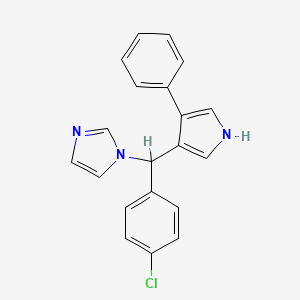
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
